4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
Overview
Description
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C12H10N4S and a molecular weight of 242.3 g/mol . This compound is characterized by a thieno[2,3-d]pyrimidine core substituted with a hydrazino group at the 4-position and a phenyl group at the 5-position. It is commonly used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine typically involves the condensation of appropriate thieno[2,3-d]pyrimidine derivatives with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hydrazine, which is a hazardous reagent .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted thieno[2,3-d]pyrimidines .
Scientific Research Applications
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine include:
- 4-Amino-5-phenylthieno[2,3-d]pyrimidine
- 4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine
- 4-Hydrazino-5-methylthieno[2,3-d]pyrimidine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the hydrazino group at the 4-position and the phenyl group at the 5-position allows for distinct interactions with molecular targets and enables the compound to participate in a variety of chemical reactions .
Properties
IUPAC Name |
(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c13-16-11-10-9(8-4-2-1-3-5-8)6-17-12(10)15-7-14-11/h1-7H,13H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYLLTSMUHTLBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352818 | |
Record name | 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113246-86-9 | |
Record name | 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.